molecular formula C8H10BrN3O2 B1530989 5-Bromo-3-nitro-N-propylpyridin-2-amine CAS No. 1033202-50-4

5-Bromo-3-nitro-N-propylpyridin-2-amine

Cat. No.: B1530989
CAS No.: 1033202-50-4
M. Wt: 260.09 g/mol
InChI Key: ZBSFLRGZSROPER-UHFFFAOYSA-N
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Description

“5-Bromo-3-nitro-N-propylpyridin-2-amine” is a chemical compound that likely belongs to the class of organic compounds known as nitropyridines . Nitropyridines are compounds containing a nitro group attached to a pyridine ring. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The 5-position of the ring would be substituted with a bromine atom, the 3-position with a nitro group (-NO2), and the 2-position with a propylamine group (-NH2CH2CH2CH3) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Nitropyridines are generally yellow or amber-colored powders . They are typically soluble in organic solvents and sparingly soluble in water .

Scientific Research Applications

Synthesis and Safety Studies

  • Large Scale Synthesis : The compound has been utilized in the hydrogen peroxide oxidation of corresponding amines, showcasing challenges and solutions in scaling up reactions, including safety and reproducibility concerns. This process emphasizes the importance of developing safe and consistent protocols for chemical transformations (Agosti et al., 2017).

Catalysis and Selective Amination

  • Palladium-Catalyzed Amination : Research demonstrates the effectiveness of a palladium-Xantphos complex in selectively aminating polyhalopyridines, leading to high yields and excellent chemoselectivity. This indicates the compound's role in facilitating selective substitution reactions (Ji, Li, & Bunnelle, 2003).
  • Copper-Catalyzed Aminations : The utility of copper catalysis in transforming bromopyridines to aminopyridines under mild conditions further underscores the adaptability of this compound in synthetic chemistry, offering low catalyst loading and favorable reaction conditions (Lang, Zewge, & Houpis, 2001).

Molecular Structure and NLO Properties

  • Quantum Mechanical and Spectroscopic Studies : Detailed investigations into the molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine, through both experimental and theoretical approaches, reveal insights into its electronic properties and potential as a non-linear optical (NLO) material. This is indicative of the broader class of compounds' applications in developing NLO materials and understanding their electronic behavior (Abraham, Prasana, & Muthu, 2017).

Ligand Synthesis for Coordination Chemistry

  • Ligand Preparation for Lanthanide Complexes : The synthesis of amino-bridged bipyridine ligands from 6-bromo-6'-bromomethyl-2,2'-bipyridine and primary amines, for use in lanthanide coordination chemistry, highlights the compound's role in preparing ligands with potential applications in luminescence and biological labeling (Mameri, Charbonnière, & Ziessel, 2003).

Properties

IUPAC Name

5-bromo-3-nitro-N-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-2-3-10-8-7(12(13)14)4-6(9)5-11-8/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSFLRGZSROPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674449
Record name 5-Bromo-3-nitro-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-50-4
Record name 5-Bromo-3-nitro-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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